4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
The compound “4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the [1,3,5]triazino[1,2-a]benzimidazole family . These compounds are known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .
Synthesis Analysis
The synthesis of [1,3,5]triazino[1,2-a]benzimidazol-2-amines involves a cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is facilitated by the addition of an equimolar amount of base piperidine to the solution of the starting materials in an appropriate ketone .Chemical Reactions Analysis
The chemical reactions involving [1,3,5]triazino[1,2-a]benzimidazol-2-amines are typically cyclocondensation reactions with various 2-guanidinobenzimidazoles .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has detailed their synthesis, with methods aiming to create novel derivatives showcasing a variety of biological activities. The synthesis process often involves the reaction of 2-guanidinobenzimidazole with different heteroaromatic aldehydes, leading to a range of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. These compounds exhibit significant prototropic tautomerism, with studies utilizing NMR, IR, UV/Vis spectroscopy, and X-ray diffraction to confirm their structures and investigate their tautomeric forms. Such structural analyses provide foundational insights into the chemical properties and potential reactivity of these molecules, paving the way for their application in further pharmacological studies (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antiproliferative and Antimicrobial Activities
One of the primary areas of interest for these compounds is their antiproliferative activity against various human cancer cell lines. Specific derivatives have demonstrated moderate to good antiproliferative effects, suggesting potential applications in cancer therapy. This biological activity is attributed to the unique chemical framework of these compounds, which allows for interaction with cellular targets involved in cancer cell proliferation (Hranjec, Pavlović, & Karminski-Zamola, 2012).
properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKKOKMZFJCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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